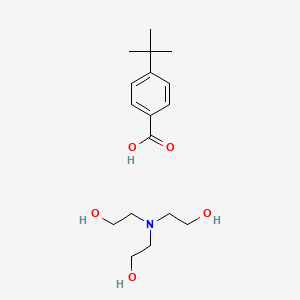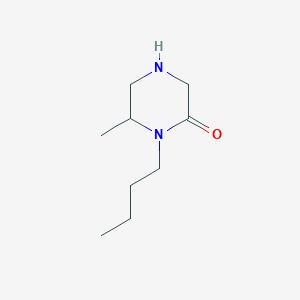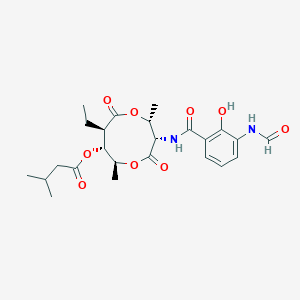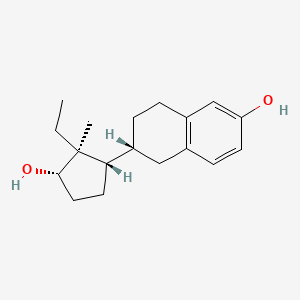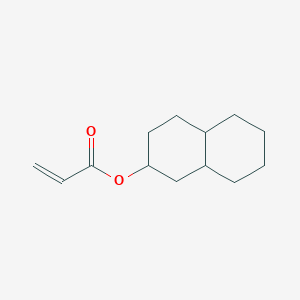
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of bromine and decyl groups attached to a thiophene ring. Thiophenes are known for their aromaticity and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Organoboron compound, halide (5-bromothiophene), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
化学反应分析
Types of Reactions
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene rings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-(5-substituted-thiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified thiophene derivatives.
科学研究应用
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for optoelectronic applications.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery and development.
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
作用机制
The mechanism of action of 5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the electronic properties of the target molecules, leading to changes in their activity. In organic electronics, the compound facilitates charge transport and improves the efficiency of devices .
相似化合物的比较
Similar Compounds
- 5-(4-Bromophenyl)-3-decyl-2-thiophen-2-ylthiophene
- 5-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Uniqueness
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene is unique due to its specific substitution pattern and the presence of a decyl group. This structure imparts distinct electronic properties, making it suitable for specific applications in organic electronics and materials science. The presence of the bromine atom allows for further functionalization, enhancing its versatility in synthetic chemistry .
属性
分子式 |
C22H27BrS3 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC 名称 |
5-(5-bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene |
InChI |
InChI=1S/C22H27BrS3/c1-2-3-4-5-6-7-8-9-11-17-16-20(18-13-14-21(23)25-18)26-22(17)19-12-10-15-24-19/h10,12-16H,2-9,11H2,1H3 |
InChI 键 |
PUFUFZGJYNKOQI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=C(SC(=C1)C2=CC=C(S2)Br)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


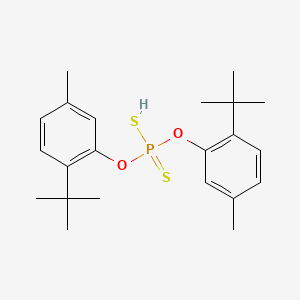
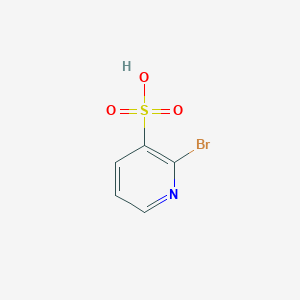
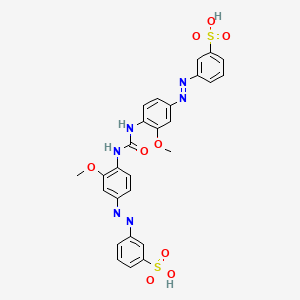
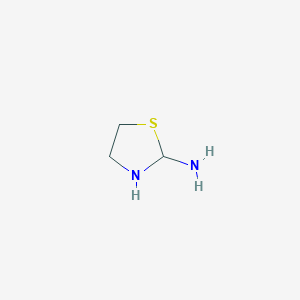
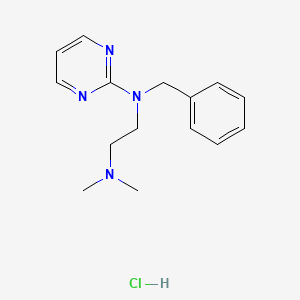
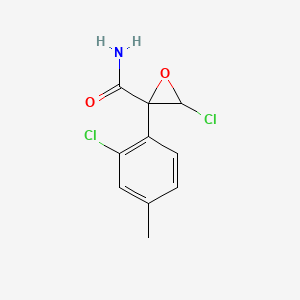

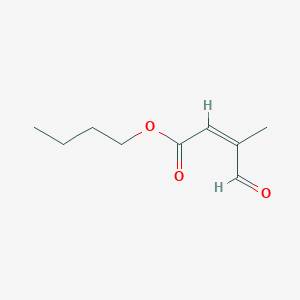
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
